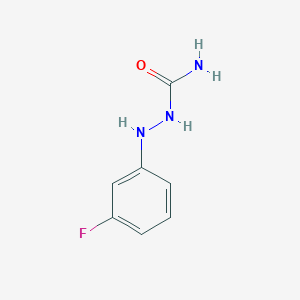

1-(3-Fluorophenyl)semicarbazide

Description

Significance of Semicarbazide (B1199961) Scaffolds in Modern Chemical Research

The semicarbazide backbone, characterized by the formula OC(NH2)(N2H3), is a derivative of urea (B33335) and serves as a versatile building block in synthetic chemistry. wikipedia.org Its derivatives, known as semicarbazones, are formed through condensation reactions with aldehydes and ketones. wikipedia.org These compounds are of significant interest due to their wide range of biological activities, including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory properties. nih.govwisdomlib.org The ability of the semicarbazide scaffold to form hydrogen bonds and coordinate with metal ions contributes to its diverse pharmacological potential. nih.govcore.ac.uk This structural motif is a key component in various pharmaceuticals, underscoring its importance in medicinal chemistry. wikipedia.org

Overview of Aryl Semicarbazide Derivatives in Contemporary Academic Investigations

The introduction of an aryl group to the semicarbazide structure gives rise to aryl semicarbazide derivatives, which have been the subject of extensive academic research. These compounds often exhibit enhanced biological activities compared to their non-aromatic counterparts. researchgate.net The nature and substitution pattern of the aryl ring can significantly influence the physicochemical properties and therapeutic efficacy of the resulting molecules. nih.gov For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the compound's activity. arabjchem.org Research has demonstrated the potent anticonvulsant activity of aryl semicarbazides in various animal models. researchgate.net

Scope and Research Focus on 1-(3-Fluorophenyl)semicarbazide within the Broader Semicarbazide Class

Within the extensive family of aryl semicarbazides, 1-(3-Fluorophenyl)semicarbazide has garnered specific attention. The incorporation of a fluorine atom at the meta-position of the phenyl ring is a strategic modification. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. nih.gov Research on 1-(3-Fluorophenyl)semicarbazide and its derivatives often focuses on synthesizing novel compounds and evaluating their potential as therapeutic agents, particularly in areas like antimicrobial and anticancer research. The specific placement of the fluorine atom can lead to unique biological activities and selectivities, making it a compound of considerable interest for further investigation. mdpi.com

Properties

IUPAC Name |

(3-fluoroanilino)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3O/c8-5-2-1-3-6(4-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNAAZQACXEBCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 1-(3-Fluorophenyl)semicarbazide and Related Aryl Semicarbazides

The synthesis of 1-aryl-substituted semicarbazides, including the title compound, typically involves the creation of a urea-like backbone followed by the introduction of a hydrazine (B178648) moiety. The choice of precursors and reaction pathways is critical for achieving high yields and purity.

The formation of aryl semicarbazides is fundamentally linked to the chemistry of isocyanates. A primary and direct pathway to 1-aryl semicarbazides involves the reaction of an aryl isocyanate with hydrazine. In the context of 1-(3-Fluorophenyl)semicarbazide, the key precursor is 3-fluorophenyl isocyanate. This isocyanate can be synthesized from 3-fluoroaniline (B1664137).

Another major pathway involves aryl ureas. The synthesis of hydrazodicarbonamide (a related structure) can be achieved by reacting an aqueous semicarbazide (B1199961) solution with urea (B33335). google.com More complex aryl urea analogs can be prepared through multi-step syntheses, for instance, by reacting substituted anilines with phenyl chloroformate to produce phenylcarbamates, which are then further manipulated. nih.gov

The general synthesis of semicarbazide itself often starts from urea and hydrazine. ceon.rsgoogle.com However, for producing 1-aryl substituted derivatives, the reaction of an aryl isocyanate with hydrazine or its derivatives is a more common and direct approach. google.com For example, 4-phenyl-1-carbethoxy-semicarbazide is formed as an intermediate when reacting phenyl isocyanate with ethyl hydrazine carboxylate. google.com This highlights the general reactivity pattern between isocyanates and hydrazine-based compounds to form the semicarbazide core.

The most direct synthesis of 1-(3-Fluorophenyl)semicarbazide involves the condensation reaction of 3-fluorophenyl isocyanate with hydrazine hydrate (B1144303). The highly reactive isocyanate group readily undergoes nucleophilic attack by the terminal nitrogen atom of hydrazine.

General Reaction: Ar-N=C=O + H₂N-NH₂·H₂O → Ar-NH-C(O)NHNH₂ + H₂O

This reaction is typically exothermic and proceeds with high efficiency. For related compounds, this reaction is often carried out in a suitable organic solvent, such as benzene (B151609) or tetrahydrofuran, to yield the desired 1-aryl semicarbazide, which often precipitates from the reaction mixture. google.comprepchem.com The synthesis of carbohydrazide, a related compound, can be achieved by refluxing urea with hydrazine hydrate, where ammonia (B1221849) is evolved as a byproduct. google.com Similarly, semicarbazide hydrochloride can be reacted with hydrazine hydrate to produce carbohydrazide. google.com

While the reaction of aryl isocyanates with hydrazine is often efficient without catalysis, process optimization can improve yield and purity. Key parameters for optimization include solvent choice, reaction temperature, and stoichiometry. For many syntheses of this type, reactions can be run at room temperature. prepchem.com

In the broader context of semicarbazide synthesis, catalytic methods have been developed. For the production of the parent semicarbazide from monochlorourea and ammonia, compounds of zinc or cadmium, such as their chlorides, hydroxides, sulfates, or acetates, have been found to be effective catalysts. google.com For the synthesis of hydrazodicarbonamide from urea and hydrazine, controlling the pH and temperature is crucial; semicarbazide is formed preferentially at a pH between 7 and 9, while the final product forms under more acidic conditions (pH 3-6). ceon.rs These principles of pH and catalyst control can be adapted for the synthesis of specific aryl semicarbazide derivatives to minimize side reactions and maximize yield.

Derivatization Approaches for 1-(3-Fluorophenyl)semicarbazide Analogues

1-(3-Fluorophenyl)semicarbazide serves as a valuable building block for the synthesis of a variety of derivatives, primarily through reactions at its terminal hydrazinyl nitrogen.

A hallmark reaction of 1-(3-Fluorophenyl)semicarbazide is its condensation with aldehydes and ketones to form the corresponding semicarbazones. core.ac.uknih.gov This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form a C=N double bond, also known as an imine or Schiff base. libretexts.org

The mechanism involves the attack of the terminal, more nucleophilic -NH₂ group of the semicarbazide onto the electrophilic carbonyl carbon. The other two nitrogen atoms are significantly less nucleophilic because their lone pairs are delocalized by resonance with the adjacent carbonyl group of the semicarbazide itself. libretexts.orgvedantu.comsarthaks.comyoutube.com The reaction is typically catalyzed by acid, with an optimal pH often around 5. libretexts.org

Various methods have been developed to facilitate this transformation, including conventional heating in solvents like ethanol, sathyabama.ac.in as well as green chemistry approaches. These greener methods include reactions in aqueous media, sometimes enhanced by ultrasound irradiation, researchgate.net or solvent-free conditions using techniques like ball-milling. researchgate.net Catalyst-free methods in aqueous methanol (B129727) at room temperature have also been reported to be highly efficient. hakon-art.com

The resulting semicarbazones are often stable, crystalline solids, which makes them useful for the characterization and purification of carbonyl compounds. researchgate.netnih.gov

Table 1: Examples of Semicarbazone Formation from Semicarbazides and Carbonyl Compounds

| Carbonyl Compound | Semicarbazide Reactant | Resulting Semicarbazone Class |

| Substituted Benzaldehydes | Semicarbazide Hydrochloride | Aryl Aldehyde Semicarbazones |

| Substituted Acetophenones | Semicarbazide Hydrochloride | Aryl Ketone Semicarbazones |

| 3-Acetyl Coumarins | Semicarbazide Hydrochloride | Coumarin-based Semicarbazones |

| Diaryl Ketones | N-Hydroxy Semicarbazide | N-Hydroxy Semicarbazones |

This table represents the general classes of reactions. Specific yields and conditions vary based on the substrates and methods used. hakon-art.comnih.gov

The semicarbazide and semicarbazone moieties are excellent templates for the synthesis of various heterocyclic systems, most notably 1,3,4-oxadiazoles. These heterocycles are of significant interest in medicinal and materials chemistry. asianpubs.orgresearchgate.net

A common strategy is the oxidative cyclization of semicarbazones. Various oxidizing agents can achieve this transformation. For example, treating a semicarbazone with ceric ammonium (B1175870) nitrate (B79036) under solvent-free conditions can yield 2-imino-1,3,4-oxadiazoline derivatives. asianpubs.orgresearchgate.net Iodine is another frequently used reagent for the oxidative C-O bond formation, converting semicarbazones derived from aldehydes into 2-amino-substituted 1,3,4-oxadiazoles. nih.govacs.orgjchemrev.com

Other reagents and methods for the cyclization of semicarbazide derivatives include:

1,3-dibromo-5,5-dimethylhydantoin (DBDMH): An effective oxidizing agent for cyclizing acylthiosemicarbazides (related precursors) to 2-amino-1,3,4-oxadiazoles. jchemrev.comnih.gov

Tosyl Chloride: Mediates the cyclization of acylsemicarbazides to form 5-aryl(alkyl)-2-amino-1,3,4-oxadiazoles. nih.gov

Phosphorus Oxychloride: A classical cyclodehydrating agent used to convert acylsemicarbazides into 1,3,4-oxadiazoles. sciensage.info

Formic Acid: Semicarbazide hydrochloride can be cyclized by heating with formic acid to produce 1,2,4-triazol-3-one, another important heterocyclic system. google.com

These cyclization reactions demonstrate the utility of 1-(3-Fluorophenyl)semicarbazide and its derivatives as intermediates in the construction of diverse and valuable heterocyclic scaffolds.

Synthesis of Urea Analogues Utilizing Semicarbazide Intermediates

The transformation of 1-(3-fluorophenyl)semicarbazide into a variety of urea analogues represents a cornerstone of its chemical utility. This process typically involves the reaction of the terminal primary amine group of the semicarbazide with a suitable isocyanate. This nucleophilic addition reaction is a well-established method for the formation of unsymmetrical ureas.

A plausible and efficient synthetic pathway to obtain 1-(3-fluorophenyl)semicarbazide itself commences with 3-fluoroaniline. The initial step involves the reaction of 3-fluoroaniline with a cyanate (B1221674) source, such as sodium cyanate, in an acidic medium to yield 1-(3-fluorophenyl)urea. This urea derivative can then be treated with hydrazine hydrate to afford the target intermediate, 1-(3-fluorophenyl)semicarbazide. This method is analogous to the synthesis of other substituted phenylsemicarbazides. researchgate.net

Once 1-(3-fluorophenyl)semicarbazide is obtained, it can be reacted with a diverse range of aryl or alkyl isocyanates to produce a library of 1,4-disubstituted semicarbazides, which are essentially urea analogues. The general reaction scheme is depicted below:

Scheme 1: Synthesis of Urea Analogues from 1-(3-Fluorophenyl)semicarbazide

Step 1: Formation of 1-(3-Fluorophenyl)urea

F-C₆H₄-NH₂ + NaOCN + H⁺ → F-C₆H₄-NH-CO-NH₂

Step 2: Formation of 1-(3-Fluorophenyl)semicarbazide

F-C₆H₄-NH-CO-NH₂ + N₂H₄·H₂O → F-C₆H₄-NH-CO-NHNH₂

Step 3: Synthesis of Urea Analogues

F-C₆H₄-NH-CO-NHNH₂ + R-N=C=O → F-C₆H₄-NH-CO-NHNH-CO-NH-R

The resulting urea analogues can be further modified or utilized as building blocks for more complex molecular architectures. The reaction conditions for the final step are typically mild, often carried out in a suitable aprotic solvent at room temperature or with gentle heating. asianpubs.org The progress of the reaction can be conveniently monitored by techniques such as thin-layer chromatography (TLC) and infrared (IR) spectroscopy, looking for the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the urea carbonyl bands. asianpubs.org

The following table outlines representative examples of reactants and the corresponding potential urea analogue products that can be synthesized from 1-(3-fluorophenyl)semicarbazide.

| Reactant 1 | Reactant 2 | Potential Product |

| 1-(3-Fluorophenyl)semicarbazide | Phenyl isocyanate | 1-(3-Fluorophenyl)-4-(phenylcarbamoyl)semicarbazide |

| 1-(3-Fluorophenyl)semicarbazide | 4-Chlorophenyl isocyanate | 1-(3-Fluorophenyl)-4-((4-chlorophenyl)carbamoyl)semicarbazide |

| 1-(3-Fluorophenyl)semicarbazide | Methyl isocyanate | 1-(3-Fluorophenyl)-4-(methylcarbamoyl)semicarbazide |

| 1-(3-Fluorophenyl)semicarbazide | Ethyl isocyanate | 1-(3-Fluorophenyl)-4-(ethylcarbamoyl)semicarbazide |

Advanced Synthetic Techniques: Microwave-Assisted Synthesis and Ultrasonic Irradiation

To address the limitations of conventional synthetic methods, such as long reaction times and moderate yields, advanced techniques like microwave-assisted synthesis and ultrasonic irradiation have been increasingly employed in the synthesis of urea derivatives and other heterocyclic compounds. nih.gov These methods offer significant advantages, including accelerated reaction rates, improved yields, and often cleaner reaction profiles. nih.govsphinxsai.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, facilitating rapid and efficient chemical transformations. ijpsjournal.com In the context of urea synthesis, microwave heating can dramatically reduce reaction times from hours to minutes. sphinxsai.commdpi.com For instance, the synthesis of semicarbazones, which involves a condensation reaction with semicarbazide, has been shown to be significantly more efficient under microwave irradiation compared to conventional heating, with reaction times dropping from 3-4 hours to 60-80 seconds and yields increasing from 68-78% to 85-96%. asianpubs.org

A microwave-assisted, one-pot tandem synthesis of unsymmetrical ureas has been developed via a Curtius rearrangement, enabling the rapid construction of a diverse array of urea derivatives in good to excellent yields within 1-5 minutes. beilstein-journals.org While a specific protocol for the microwave-assisted synthesis of urea analogues from 1-(3-fluorophenyl)semicarbazide is not extensively documented, the existing literature strongly suggests its applicability. The reaction of 1-(3-fluorophenyl)semicarbazide with various isocyanates under controlled microwave irradiation would be expected to proceed rapidly and with high efficiency.

The following table compares conventional and microwave-assisted synthesis for a related semicarbazone formation, illustrating the potential benefits of applying this technology.

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 3-4 hours | 68-78 |

| Microwave Irradiation | 60-80 seconds | 85-96 |

| Data adapted from a study on semicarbazone synthesis. asianpubs.org |

Ultrasonic Irradiation

Ultrasonic irradiation, or sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. nih.gov

Ultrasound has been successfully applied to the synthesis of various urea and thiourea (B124793) derivatives. nih.govresearchgate.net For example, the synthesis of α-ureidophosphonates from aldehydes, urea/thioureas, and phosphites has been achieved under solvent- and catalyst-free conditions using ultrasonic irradiation, with high yields and short reaction times (15–30 minutes). nih.gov Sonication facilitates the nucleophilic attack of the amino group on the carbonyl group, promoting reactions that may be less efficient under traditional conditions. nih.gov

The application of ultrasonic irradiation to the synthesis of urea analogues from 1-(3-fluorophenyl)semicarbazide is a promising avenue for process intensification. The enhanced mass transfer and activation provided by sonication could lead to faster and more efficient reactions with isocyanates, representing a greener and more sustainable synthetic approach.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton (1H) NMR Analysis for Chemical Shift and Multiplicity Assignment

Proton (¹H) NMR spectroscopy of 1-(3-Fluorophenyl)semicarbazide and related semicarbazones reveals characteristic signals that can be assigned to specific protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, while the multiplicity (splitting pattern) arises from spin-spin coupling with neighboring protons.

In a typical ¹H NMR spectrum, the aromatic protons of the 3-fluorophenyl group appear in the downfield region, generally between 6.5 and 7.5 ppm. The fluorine substituent influences the chemical shifts and can introduce additional coupling (J-coupling) to the aromatic protons, leading to more complex splitting patterns. The protons on the semicarbazide (B1199961) moiety also exhibit distinct signals. The NH and NH₂ protons often appear as broad singlets due to quadrupole effects and chemical exchange. researchgate.net The chemical shift of these protons can vary depending on the solvent and concentration. researchgate.net

Table 1: Representative ¹H NMR Data for Semicarbazide Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| -NH- | Variable | Broad Singlet |

Note: The exact chemical shifts and multiplicities can vary based on the solvent, concentration, and specific derivative.

Carbon (13C) NMR Analysis for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in 1-(3-Fluorophenyl)semicarbazide gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the semicarbazide group is typically observed in the downfield region, around 155-160 ppm. The aromatic carbons of the 3-fluorophenyl ring appear in the range of approximately 110-165 ppm. The carbon directly bonded to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF), resulting in a doublet. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.

Table 2: Representative ¹³C NMR Data for Phenylsemicarbazide Derivatives

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (Carbonyl) | 155 - 160 |

| Aromatic C-F | ~163 (doublet) |

Note: Chemical shifts are approximate and can be influenced by substituents and solvent.

Application of Two-Dimensional NMR Techniques (e.g., NOESY, HSQC, HMBC) for Conformation and Connectivity

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms. nih.govyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edusdsu.edu It is instrumental in assigning the signals of protonated carbons in the ¹³C NMR spectrum. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This information is vital for determining the preferred conformation and stereochemistry of the molecule in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.orgpressbooks.pubopenstax.orglibretexts.org The IR spectrum of 1-(3-Fluorophenyl)semicarbazide displays characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key vibrational frequencies include:

N-H Stretching: The N-H bonds of the amine and amide groups typically show absorptions in the region of 3200-3500 cm⁻¹. libretexts.org Primary amines (NH₂) often exhibit two bands in this region due to symmetric and asymmetric stretching. openstax.org

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the semicarbazide moiety is expected in the range of 1650-1700 cm⁻¹. openstax.org

C-N Stretching: The stretching vibrations of the C-N bonds appear in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-F Stretching: A strong absorption due to the C-F bond is expected in the 1000-1300 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for 1-(3-Fluorophenyl)semicarbazide

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3500 |

| C=O | Stretching | 1650 - 1700 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. researchgate.net For 1-(3-Fluorophenyl)semicarbazide, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of the molecular ion under electron impact (EI) or other ionization methods can provide valuable structural clues. miamioh.edulibretexts.org Common fragmentation pathways for semicarbazides may include:

Cleavage of the N-N bond.

Loss of the carbamoyl (B1232498) group (-CONH₂). researchgate.net

Fragmentation of the fluorophenyl ring, such as the loss of a fluorine atom or a C₂H₂ molecule.

Analysis of the resulting fragment ions helps to piece together the structure of the original molecule. For instance, the observation of a fragment corresponding to the 3-fluorophenyl cation would confirm the presence of this substituent.

X-ray Crystallography for Solid-State Structural Analysis of Related Semicarbazone Complexes

While X-ray crystallography provides the definitive solid-state structure of a crystalline compound, data for 1-(3-Fluorophenyl)semicarbazide itself may not be readily available. However, the crystal structures of related semicarbazone complexes, formed by the condensation of semicarbazides with aldehydes or ketones, have been reported. researchgate.netrsc.org

These studies reveal important structural features such as bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the solid state. nih.gov For example, the crystal structure of a metal complex with a semicarbazone ligand derived from a fluorophenyl semicarbazide would provide precise information about the coordination geometry around the metal ion and the conformation of the ligand. rsc.org Such data can be extrapolated to infer the likely solid-state packing and intermolecular interactions of the parent semicarbazide.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. rsc.orgresearchgate.net It is frequently used to predict the properties of novel compounds and to complement experimental findings. researchgate.netresearchgate.net

Geometry Optimization and Detailed Electronic Structure Analysis

The initial step in a computational study involves geometry optimization, where the molecule's most stable three-dimensional arrangement (its minimum energy conformation) is determined. kbhgroup.in This process, typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield precise bond lengths, bond angles, and dihedral angles for 1-(3-Fluorophenyl)semicarbazide. researchgate.net This foundational data is crucial for all subsequent calculations. The electronic structure analysis would then describe the distribution and energies of the electrons within the optimized geometry.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netnih.gov For 1-(3-Fluorophenyl)semicarbazide, this analysis would pinpoint the most likely sites for electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

An MEP map is a visual tool used to understand the charge distribution of a molecule and to predict how it will interact with other species. researchgate.netnih.gov It maps the electrostatic potential onto the electron density surface. In this color-coded map, red areas indicate regions of negative potential (rich in electrons and prone to electrophilic attack), while blue areas signify positive potential (electron-poor and susceptible to nucleophilic attack). For the target molecule, an MEP map would highlight the electronegative nitrogen and oxygen atoms of the semicarbazide (B1199961) group and the fluorine atom on the phenyl ring as potential sites for interaction. nih.gov

Prediction of Vibrational Frequencies and Raman Scattering Activities

Theoretical calculations can predict the vibrational frequencies corresponding to the different modes of motion in a molecule (stretching, bending, etc.). These predicted frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and assign the observed spectral bands to specific vibrations. For 1-(3-Fluorophenyl)semicarbazide, this would involve calculating the frequencies and intensities of all 3N-6 vibrational modes.

Conformational Analysis and Isomerism Studies (E/Z Isomerism, Keto-Enol Tautomerism)

Molecules can often exist in different spatial arrangements (conformers) or as different structural isomers. Conformational analysis would explore the potential energy surface of 1-(3-Fluorophenyl)semicarbazide to identify the most stable conformers and the energy barriers between them. researchgate.net Furthermore, the semicarbazide moiety presents the possibility of E/Z isomerism around the C=N bond (if formed via tautomerism) and keto-enol tautomerism, where a proton can migrate from a nitrogen atom to the carbonyl oxygen. DFT calculations are a powerful tool for determining the relative stabilities of these different tautomers and isomers in various environments. researchgate.net

While the principles of these computational methods are well-documented, their specific application to generate concrete data for 1-(3-Fluorophenyl)semicarbazide has not been reported in the accessible scientific literature. Therefore, the creation of detailed data tables and in-depth research findings for this specific compound remains an opportunity for future investigation in the field of computational chemistry.

In Silico Pharmacokinetic Predictions for Compound Derivatives

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. In silico tools are frequently employed to estimate these pharmacokinetic parameters, helping to identify candidates with favorable drug-like properties. For derivatives of 1-(3-Fluorophenyl)semicarbazide, computational models can predict a range of properties that influence their behavior in the body.

These predictions are often based on established principles such as Lipinski's rule of five, which assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Semicarbazide derivatives are known to have a wide range of biological activities, and their ADME profiles can be fine-tuned by chemical modifications. slideshare.net The introduction of a fluorine atom, as in the case of the 3-fluorophenyl group, can significantly impact properties like metabolic stability and membrane permeability.

In silico ADME predictions for hypothetical derivatives of 1-(3-Fluorophenyl)semicarbazide could involve the following parameters:

| Property | Predicted Value/Characteristic | Implication |

| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability |

| logP | 1-3 | Optimal balance between solubility and permeability |

| Hydrogen Bond Donors | 3-5 | Influences solubility and receptor binding |

| Hydrogen Bond Acceptors | 2-4 | Affects solubility and target interaction |

| Polar Surface Area (PSA) | 60-90 Ų | Impacts cell membrane permeability |

| Blood-Brain Barrier (BBB) Permeability | Variable | Depends on specific substitutions; fluorine can enhance BBB penetration |

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption |

| CYP450 Inhibition | Potential for inhibition of specific isoforms (e.g., 2D6, 3A4) | Risk of drug-drug interactions |

This table presents hypothetical data based on general characteristics of similar compounds and is for illustrative purposes.

The predictive models used for these assessments, such as those provided by SwissADME and pkCSM, help in prioritizing which derivatives to synthesize and test, thereby saving time and resources. The ability of these compounds to act as substrates for proteins like P-glycoprotein, which influences drug efflux, can also be computationally evaluated.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding modes of potential drug candidates and in structure-based drug design.

Characterization of Ligand-Protein Binding Interactions

For derivatives of 1-(3-Fluorophenyl)semicarbazide, molecular docking studies can elucidate the nature of their interactions with various biological targets. The semicarbazide moiety is capable of forming multiple hydrogen bonds, which are crucial for anchoring the ligand within a protein's binding pocket. The fluorophenyl group can participate in various interactions, including hydrophobic interactions and, in some cases, halogen bonds.

The primary forces governing ligand-protein binding include:

Hydrogen Bonds: The NH and C=O groups of the semicarbazide backbone are potent hydrogen bond donors and acceptors.

Hydrophobic Interactions: The phenyl ring can interact with nonpolar amino acid residues in the binding site.

Pi-Pi Stacking: The aromatic phenyl ring can stack with the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor or participate in other non-covalent interactions.

The binding affinity of a ligand to its target protein is a measure of the strength of their interaction and is often expressed as the binding energy (in kcal/mol) or the inhibition constant (Ki). Molecular docking programs can estimate these values, allowing for the ranking of different derivatives based on their predicted potency. For instance, studies on other heterocyclic compounds have successfully used docking to predict binding affinities and guide the synthesis of more potent inhibitors.

Elucidation of Putative Binding Sites and Residue Interactions

Molecular docking not only predicts the binding affinity but also provides a detailed picture of the binding pose and the specific amino acid residues involved in the interaction. For a hypothetical target protein, docking of 1-(3-Fluorophenyl)semicarbazide derivatives would likely reveal key interactions within the active site.

For example, in a hypothetical kinase binding site, the following interactions might be observed:

The semicarbazide moiety could form hydrogen bonds with residues in the hinge region of the kinase, a common binding pattern for kinase inhibitors.

The 3-fluorophenyl group might fit into a hydrophobic pocket, with the fluorine atom potentially interacting with specific residues at the pocket's edge.

The terminal amine of the semicarbazide could form additional hydrogen bonds with an aspartate or glutamate (B1630785) residue.

A statistical analysis of protein-protein interfaces has shown that certain residue pairs have a higher propensity for interaction, such as those involving cysteine or oppositely charged amino acids. While this is for protein-protein interactions, similar principles apply to ligand-protein interactions, where the chemical properties of the ligand and the amino acids in the binding site dictate the binding specificity.

The identification of these specific residue interactions is crucial for understanding the molecular basis of a compound's activity and for designing derivatives with improved potency and selectivity. By modifying the structure of 1-(3-Fluorophenyl)semicarbazide, for instance, by adding substituents to the phenyl ring or the terminal nitrogen, it is possible to target different sub-pockets within the binding site and enhance the binding affinity.

Biological Activities and Mechanistic Understanding in Vitro/non Clinical

Antimicrobial Activity Investigations (Antibacterial and Antifungal)

Semicarbazones and their bio-isosteres, thiosemicarbazones, have demonstrated a broad spectrum of antimicrobial activities. The core structure of these compounds allows them to coordinate with metal ions, which can be a factor in their biological action. The presence of nitrogen and oxygen donor atoms is crucial for this activity. Modifications on the aryl ring, such as the inclusion of a fluorine atom, are a common strategy in medicinal chemistry to enhance biological potency.

Semicarbazone derivatives have been reported to exhibit activity against a range of microbial pathogens, including both bacteria and fungi. The thiosemicarbazone class, in particular, has been noted for its potent antifungal properties, especially against Aspergillus species. The antimicrobial effect of these compounds is often linked to their ability to interfere with essential cellular processes. For instance, some thiosemicarbazones have been found to inhibit ergosterol (B1671047) synthesis in fungi.

A study of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones revealed that these compounds possess both antibacterial and antifungal potential. The introduction of different substituents on the N4 position of the semicarbazone moiety allowed for the exploration of structure-activity relationships, indicating that the nature of the substitution pattern significantly influences the antimicrobial profile.

The antibacterial activity of semicarbazone derivatives often shows a degree of selectivity between Gram-positive and Gram-negative bacteria. In a study of N-hydroxy semicarbazone derivatives, certain compounds exhibited more pronounced activity against Gram-negative bacteria such as E. coli, P. aeruginosa, and K. pneumonia. This selectivity was hypothesized to be due to the higher penetration of these hydrophilic derivatives through the porin channels of Gram-negative bacteria.

Conversely, research on a library of ortho-, meta-, and para-fluorobenzoylthiosemicarbazides, which are structurally related to 1-(3-Fluorophenyl)semicarbazide, demonstrated notable activity against Gram-positive bacteria. The antibacterial response of these thiosemicarbazides was highly dependent on the substitution pattern at the N4 aryl position, with trifluoromethyl derivatives showing significant activity against both reference strains and clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). The study suggested that these compounds might act as allosteric inhibitors of the D-alanyl-D-alanine ligase enzyme, a key component in bacterial cell wall synthesis.

The following table presents the antibacterial activity of a series of 1-(3-fluorobenzoyl)-4-arylthiosemicarbazides, which are close structural analogues of 1-(3-Fluorophenyl)semicarbazide, against various Gram-positive bacterial strains.

Table 1: Antibacterial Activity of 1-(3-Fluorobenzoyl)-4-Arylthiosemicarbazide Analogues Minimum Inhibitory Concentration (MIC) in µg/mL

| Compound | Substituent (R) | S. aureus NCTC 4163 | S. aureus ATCC 25923 | S. aureus ATCC 6538 | S. aureus ATCC 29213 | S. epidermidis ATCC 12228 |

|---|---|---|---|---|---|---|

| Analogue 1 | H | >256 | >256 | >256 | >256 | >256 |

| Analogue 2 | 4-F | >256 | >256 | >256 | >256 | >256 |

| Analogue 3 | 4-Cl | 128 | 128 | 128 | 128 | 128 |

| Analogue 4 | 4-Br | 64 | 64 | 64 | 64 | 64 |

| Analogue 5 | 4-I | 64 | 64 | 64 | 64 | 64 |

| Analogue 6 | 4-CF3 | 32 | 32 | 32 | 32 | 32 |

| Ciprofloxacin | (Reference) | 0.25 | 0.5 | 0.25 | 0.25 | 0.125 |

Data adapted from a study on fluorobenzoylthiosemicarbazides.

The antimycobacterial potential of semicarbazones and particularly thiosemicarbazones has been a subject of interest for many years. Some of these compounds have shown significant inhibitory activity against the growth of Mycobacterium tuberculosis. A systematic review highlighted that many thiosemicarbazones exhibit anti-TB activity superior to some standard drugs, with low toxicity in vitro.

Anticonvulsant Activity Studies

Aryl semicarbazones are a well-established class of compounds with significant anticonvulsant properties. Their discovery and development have been a focal point in the search for novel antiepileptic drugs, particularly those effective against generalized tonic-clonic seizures.

The maximal electroshock (MES) seizure model is a primary screening tool for identifying anticonvulsant agents that may be effective against generalized tonic-clonic seizures. Numerous studies have demonstrated the efficacy of aryl semicarbazones in this model. For example, 4-(4-Fluorophenoxy)benzaldehyde semicarbazone was identified as a potent antiepileptic drug candidate with a high protective index in the MES screen.

The anticonvulsant activity of semicarbazones is influenced by the nature of the substituents on the aryl ring. The presence of halogen groups such as fluorine, chlorine, or bromine on the aryl ring has been found to be essential for potent anticonvulsant activity in many cases. While specific ED50 values for 1-(3-Fluorophenyl)semicarbazide in the MES test are not publicly documented, the general activity of the aryl semicarbazone class suggests its potential for evaluation in this model.

The following table shows the anticonvulsant activity of some aryl semicarbazone derivatives in the MES test, illustrating the potency of this class of compounds.

Table 2: Anticonvulsant Activity of Representative Aryl Semicarbazones in the MES Test

| Compound | Aryl Substituent | Anticonvulsant Activity (MES) ED50 (mg/kg, i.p.) |

|---|---|---|

| Compound A | 4-Bromophenyl | 10 |

| Compound B | p-Nitrophenyl | 83 |

| Compound C | 4-(4-Fluorophenoxy)phenyl | 12.9 |

Data compiled from various studies on aryl semicarbazones.

The mechanism of action for anticonvulsant semicarbazones is believed to involve key pharmacophoric features that interact with specific binding sites. A widely accepted hypothesis suggests the presence of at least one hydrophobic aryl group and two electron-donating atoms within the semicarbazone moiety are crucial for activity in the MES screen.

The proposed pharmacophore model for anticonvulsant semicarbazones includes:

An aryl binding site: This is a hydrophobic pocket that accommodates the aryl ring of the semicarbazone. The nature and substitution pattern of this ring, such as the presence of a fluorine atom, can significantly influence binding affinity and, consequently, anticonvulsant potency.

A hydrogen bonding area (HBA): The semicarbazone moiety itself provides hydrogen bond donor and acceptor sites, which are thought to be essential for interaction with the biological target. Specifically, the terminal -NHCONH2 group has been implicated as a critical hydrogen-bonding domain. Studies have shown that replacing the -NHCO- group with a bio-isostere that cannot form hydrogen bonds, such as -OCH2-, leads to a loss of anticonvulsant activity, underscoring the importance of this feature.

The anticonvulsant action of many drugs effective in the MES test, such as phenytoin (B1677684) and carbamazepine, is associated with the blockade of voltage-gated sodium channels. It is hypothesized that aryl semicarbazones may also exert their effects through a similar mechanism, stabilizing the inactive state of these channels and thereby limiting the repetitive firing of neurons that underlies seizure activity.

Antitumor/Anticancer Activity (In Vitro Studies)

Inhibition of Various Cancer Cell Lines (e.g., Prostate, Breast, Cervical, Oral Epidermoid Carcinoma)

There is no available data from in vitro studies to suggest that 1-(3-Fluorophenyl)semicarbazide exhibits cytotoxic or inhibitory activity against prostate, breast, cervical, oral epidermoid, or any other cancer cell lines.

Enzyme Inhibition in Cancer-Related Pathways (e.g., Aurora-A Kinase, DNA Topoisomerase I, Dihydrofolate Reductase)

No research could be located that investigates the effect of 1-(3-Fluorophenyl)semicarbazide on key enzymes involved in cancer progression. Its potential to inhibit Aurora-A kinase, DNA topoisomerase I, or dihydrofolate reductase has not been a subject of published studies.

Enzyme Inhibitory Activities (Beyond Cancer-Specific Targets)

Urease Inhibition Studies

The scientific literature lacks studies specifically examining the urease inhibitory properties of 1-(3-Fluorophenyl)semicarbazide.

Inhibition of Other Enzymes (e.g., Cathepsins)

No information is available regarding the inhibitory activity of 1-(3-Fluorophenyl)semicarbazide against other enzyme classes, including cathepsins.

General Pharmacological Potential and Diverse Biological Applications of Semicarbazone and Thiosemicarbazone Scaffolds

Semicarbazone and thiosemicarbazone scaffolds are recognized for their versatile therapeutic potential, stemming from a core chemical structure that allows for broad structural modifications. tandfonline.com These compounds, formed through the condensation of semicarbazide (B1199961) or thiosemicarbazide (B42300) with aldehydes or ketones, possess a wide array of pharmacological activities. tandfonline.comresearchgate.net Their biological actions are frequently linked to their ability to chelate metal ions, forming complexes that can exhibit enhanced bioactivities not seen in the free ligands. researchgate.net In vitro and non-clinical studies have demonstrated their significant potential as anticancer, antibacterial, antifungal, and antiviral agents. mdpi.com

The fundamental structure of semicarbazones and their sulfur-containing analogues, thiosemicarbazones, features an imine group that is crucial for their biological effects. tandfonline.com This structural flexibility allows for the synthesis of a vast number of derivatives with tailored pharmacological profiles. nih.gov Research has consistently shown that these scaffolds are promising leads in the development of new therapeutic agents for a variety of diseases. nih.gov

Anticancer Activity

Semicarbazone and thiosemicarbazone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. mdpi.comdoaj.org Their anticancer effects are often mediated through the induction of apoptosis, or programmed cell death. mdpi.comnih.gov

One study synthesized a series of semicarbazone derivatives and evaluated their in vitro anticancer activity against four human cancer cell lines: HT29 (colon cancer), SK-N-SH (neuroblastoma), MDA-MB-231 (breast cancer), and MKN45 (gastric cancer). nih.gov Two compounds, 11q and 11s , exhibited potent anticancer activities with IC₅₀ values ranging from 0.32 to 1.57 µM, while showing low toxicity to normal human umbilical vein endothelial cells (HUVEC). nih.gov Further investigation revealed that these compounds induced a Sub-G1 cell cycle arrest and promoted apoptosis in a dose-dependent manner by activating procaspase-3 to caspase-3. nih.gov

Similarly, a curcumin (B1669340) semicarbazide derivative showed an IC₅₀ value of 5.85 µM against the HCT 116 human colon cancer cell line, indicating a sevenfold higher potency compared to curcumin itself. nih.gov In another study, thiosemicarbazone derivatives were tested against A549 lung cancer cells, with compound L4 showing the strongest inhibitory effect on cancer cell survival. mdpi.com The mechanism of anticancer action for many thiosemicarbazones involves the induction of apoptosis. mdpi.com For instance, m-Fluoroacetophenone thiosemicarbazone (23 ) was found to be highly active against CT26 (colon cancer) and B16 (melanoma) cell lines and was shown to induce apoptosis. dergipark.org.tr

The pro-apoptotic activity of these compounds is often linked to the intrinsic or mitochondrial pathway. frontiersin.orgmayo.edu This pathway is regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax are upregulated and anti-apoptotic members like Bcl-2 are downregulated, leading to the activation of caspases. frontiersin.orgnih.gov

In Vitro Anticancer Activity of Semicarbazone and Thiosemicarbazone Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| 11q | HT29, SK-N-SH, MDA-MB-231, MKN45 | 0.32 - 1.57 µM | nih.gov |

| 11s | HT29, SK-N-SH, MDA-MB-231, MKN45 | 0.32 - 1.57 µM | nih.gov |

| Curcumin semicarbazide | HCT 116 (Colon) | 5.85 µM | nih.gov |

| m-Fluoroacetophenone semicarbazone (13) | CT26 (Colon), B16 (Melanoma) | 7.2 µM, 8.1 µM | dergipark.org.tr |

| m-Fluoroacetophenone thiosemicarbazone (23) | CT26 (Colon), B16 (Melanoma) | 3.1 µM, 4.9 µM | dergipark.org.tr |

| Compound 7j (Steroidal thiosemicarbazone) | HepG2 (Liver) | 3.52 µM | doaj.org |

Antibacterial Activity

Thiosemicarbazone derivatives have emerged as a promising class of antibacterial agents. mdpi.com Their mechanism of action can involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which disrupts DNA replication and leads to bacterial cell death. mdpi.com

A study on new thiosemicarbazone derivatives (L–L5 ) revealed significant antibacterial activity. mdpi.com Compound L1 was particularly potent against Bacillus cereus with a minimum inhibitory concentration (MIC) of 10 mg/L. mdpi.com It also showed activity against Staphylococcus aureus, Staphylococcus epidermidis, and Listeria monocytogenes at an MIC of 100 mg/L. mdpi.com Another study found that certain thiosemicarbazone derivatives exhibited potent activity against Mycobacterium tuberculosis. dergipark.org.tr

Furthermore, thiosemicarbazide derivatives have been shown to inhibit the ATPase activity of Staphylococcus aureus topoisomerase IV. nih.gov Specifically, compounds 4 and 7 were found to reduce the ability of the ParE subunit of topoisomerase IV to hydrolyze ATP. nih.gov Compound 7 also demonstrated antibacterial activity against clinical strains of S. aureus and species of Mycobacterium. nih.gov

The antibacterial potential of these scaffolds is broad, with activity demonstrated against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The formation of metal complexes with thiosemicarbazones can also enhance their antibacterial effects. nih.gov

In Vitro Antibacterial Activity of Thiosemicarbazone Derivatives

| Compound/Complex | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Compound L1 | Bacillus cereus | 10 mg/L | mdpi.com |

| Compound L1 | Staphylococcus aureus | 100 mg/L | mdpi.com |

| Compound L2 | Bacillus subtilis | 50 mg/L | mdpi.com |

| Compound L2 | Staphylococcus aureus | 50 mg/L | mdpi.com |

| Ag-thiosemicarbazone complex (T39) | E. coli, S. aureus | 0.018 µg/mL | dergipark.org.tr |

| Mn(II) complex T79 | Proteus hauseri, E. coli | 0.17-0.34 mM | dergipark.org.tr |

Antifungal and Other Biological Activities

The pharmacological utility of semicarbazone and thiosemicarbazone scaffolds extends to antifungal applications. mdpi.com The mechanism of antifungal action is thought to involve the disruption of fungal cell membrane function and the inhibition of protein synthesis. mdpi.com For example, certain thiosemicarbazone ligands have shown inhibitory effects against Aspergillus flavus, a fungus known for producing mycotoxins. nih.gov Some of these compounds inhibited aflatoxin production by 67–92% at a concentration of 100 µM. nih.gov Metal complexes of thiosemicarbazones derived from N4-(7'-chloroquinolin-4'-ylamino) thiosemicarbazide have also demonstrated significant activity against Candida albicans and Fusarium solani. nih.gov

Beyond their antimicrobial and anticancer effects, these scaffolds have shown potential in other therapeutic areas. For instance, a library of thiosemicarbazone derivatives was screened for their inhibitory potential against the urease enzyme, with many compounds exhibiting potent activity with IC₅₀ values in the low micromolar range. tandfonline.com Additionally, some thiosemicarbazone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and α-glucosidase (α-Gly), suggesting potential applications in neurodegenerative diseases and diabetes, respectively. nih.gov Certain derivatives showed high inhibitory activities with Kᵢ values ranging from 1.93-12.36 nM for AChE. nih.gov

The diverse biological applications highlight the versatility of the semicarbazone and thiosemicarbazone scaffolds as a foundation for the development of novel therapeutic agents.

Structure Activity Relationship Sar Studies

Impact of Fluorine Substitution Position on Biological Activity

The position of the fluorine atom on the phenyl ring of phenylsemicarbazide derivatives is a critical determinant of their biological activity, particularly their anticonvulsant effects. While research on 1-(3-Fluorophenyl)semicarbazide provides a specific point of reference, broader studies on fluorinated phenylsemicarbazones indicate that the substitution pattern is key.

Studies have shown that fluorine substitution at the ortho and para positions of the phenyl ring can lead to potent anti-seizure activity in both maximal electroshock (MES) and pentylenetetrazol (PTZ) models. nih.gov For instance, compounds with fluorine at the 2- or 4-position have demonstrated significant protective effects. nih.gov In contrast, a fluorine atom at the meta position, as in 1-(3-Fluorophenyl)semicarbazide, has been associated with varied or sometimes reduced activity compared to its ortho and para isomers in certain test models. nih.gov This suggests that the electronic and steric effects of the fluorine atom are highly sensitive to its location on the aromatic ring, which in turn influences the molecule's interaction with its biological target.

Table 1: Impact of Fluorine Position on Anticonvulsant Activity of Phenylsemicarbazone Analogs

| Compound | Fluorine Position | Anticonvulsant Activity (MES model) | Reference |

| Analog 1 | ortho (2-Fluoro) | Active at 100 mg/kg and 300 mg/kg | nih.gov |

| Analog 2 | meta (3-Fluoro) | Active at 300 mg/kg | nih.gov |

| Analog 3 | para (4-Fluoro) | Active at 100 mg/kg and 300 mg/kg | nih.gov |

Note: This table is a representative summary based on findings from related structures, as direct comparative data for 1-(3-Fluorophenyl)semicarbazide alongside its isomers from a single study is not available.

Influence of Other Substituents on the Phenyl Ring on Activity

The biological activity of 1-(3-Fluorophenyl)semicarbazide analogs can be further modulated by the introduction of other substituents onto the phenyl ring. These modifications can alter the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its pharmacokinetic and pharmacodynamic characteristics.

Halogens: The presence of other halogens, such as chlorine and bromine, on the phenyl ring has been explored. Generally, halogen substitution is associated with an enhancement of anticonvulsant activity. nih.gov For example, the introduction of a chlorine atom has been shown to improve the anticonvulsant profile of some semicarbazone derivatives. researchgate.net

Hydroxyl Group: The introduction of a hydroxyl (-OH) group can influence activity through its ability to form hydrogen bonds. Studies on related flavonoid derivatives have shown that the position and number of hydroxyl groups can affect their inhibitory activity towards certain enzymes. researchgate.net In the context of semicarbazones, a hydroxyl group could potentially interact with receptor sites, though its impact is highly dependent on its position on the phenyl ring.

Nitro Group: A nitro (-NO2) group is a strong electron-withdrawing group that can significantly impact a molecule's properties. mdpi.comresearchgate.net In some semicarbazone series, a nitro substituent has been found to be favorable for anticonvulsant activity. nih.govnih.gov Specifically, a meta-substituted nitro group has been reported to confer better anti-seizure activity compared to a para-substituted one in certain isatin-based anticonvulsants. nih.gov

Methoxy (B1213986) Group: The methoxy (-OCH3) group is an electron-donating group that can also influence lipophilicity. Methoxy-substituted derivatives of related compounds have demonstrated significant anti-seizure activity in the MES model. nih.gov

Table 2: Influence of Phenyl Ring Substituents on Anticonvulsant Activity of Semicarbazone Analogs

| Substituent | Position | General Effect on Anticonvulsant Activity | Reference |

| Chlorine | Varies | Generally enhances activity | researchgate.net |

| Bromine | Varies | Can enhance activity | researchgate.net |

| Nitro | meta | Favorable for activity | nih.gov |

| Nitro | para | Less favorable than meta | nih.gov |

| Methoxy | Varies | Can enhance activity | nih.gov |

Note: This table summarizes general trends observed in related semicarbazone series.

Role of the Semicarbazone Moiety and Terminal Amino Groups in Receptor Binding

The semicarbazone moiety is considered a crucial pharmacophore for the anticonvulsant activity of this class of compounds. nih.govfarmaceut.org This structural feature is composed of several smaller functional groups, including a urea (B33335) and a hydrazone, which are known to contribute to anticonvulsant properties. farmaceut.org The semicarbazone backbone is believed to be essential for the molecule's interaction with its biological target, which for many anticonvulsants is a voltage-gated sodium channel. nih.gov

The terminal amino group (-NH2) of the semicarbazide (B1199961) also plays a significant role in receptor binding. researchgate.net This group can act as a hydrogen bond donor, a key interaction for anchoring the ligand to its receptor. The presence and accessibility of this terminal amino group are often considered critical for the biological activity of semicarbazide derivatives. Studies on related compounds have shown that modifications to this group can lead to a significant loss of activity, underscoring its importance in the molecule-receptor interaction.

Correlation between Computational Descriptors and Observed Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For anticonvulsant semicarbazones, various computational descriptors have been used to predict their activity. These descriptors can be broadly categorized as electronic, steric, and lipophilic.

Topological Descriptors: Indices such as the Wiener's index, Zagreb group parameter, and eccentric connectivity index have been successfully used to predict the anticonvulsant activity of related benzamide/benzylamine derivatives with high accuracy. nih.gov These descriptors encode information about the size, shape, and branching of a molecule.

Quantum Chemical Descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as electrostatic potential, are often correlated with biological activity. For instance, in some QSAR studies, these descriptors have been key in developing predictive models for antitubercular activity of semicarbazide derivatives. nih.gov

QSAR models often reveal that lipophilicity (log P) is a key driver for the activity of semicarbazone derivatives. nih.gov A well-balanced lipophilicity is crucial for the compound to cross the blood-brain barrier and reach its target in the central nervous system.

Table 3: Correlation of Computational Descriptors with Anticonvulsant Activity of Semicarbazide Analogs

| Computational Descriptor | Type | Correlation with Anticonvulsant Activity | Reference |

| Wiener's Index | Topological | High predictive accuracy | nih.gov |

| Zagreb Group Parameter | Topological | High predictive accuracy | nih.gov |

| Eccentric Connectivity Index | Topological | High predictive accuracy | nih.gov |

| Lipophilicity (log P) | Lipophilic | Key driver of activity | nih.gov |

| HOMO/LUMO Energy | Electronic | Used in predictive models | nih.gov |

Note: This table presents descriptors found to be significant in QSAR studies of related anticonvulsant compounds.

Development of Pharmacophore Models for Specific Biological Activities

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.govnih.gov For anticonvulsant semicarbazones, several pharmacophore models have been proposed. nih.govresearchgate.netnih.gov

A generally accepted pharmacophore model for anticonvulsant semicarbazones includes the following key features:

An aryl hydrophobic domain: This is typically the substituted phenyl ring, which engages in hydrophobic interactions with the receptor.

A hydrogen bonding domain (HBD): This often includes the terminal amino group and the amide N-H group of the semicarbazide moiety, which are crucial for forming hydrogen bonds with the receptor. nih.gov

An electron-donating group: This feature can be part of the semicarbazone backbone.

These pharmacophore models serve as valuable tools in the rational design of new, more potent anticonvulsant agents. nih.gov By understanding the key structural requirements for activity, medicinal chemists can design novel molecules that fit the pharmacophore model and are more likely to exhibit the desired biological effect.

Q & A

Basic: What are the optimal synthetic conditions for preparing 1-(3-Fluorophenyl)semicarbazide?

The synthesis of 1-(3-Fluorophenyl)semicarbazide typically involves a condensation reaction between 3-fluorophenyl hydrazine derivatives and urea or carbazate precursors. Key factors include pH control (optimal range: pH 9–13 for semicarbazide formation) and temperature (reflux conditions in ethanol/water mixtures). For example, analogs like 1-arylsemicarbazides are synthesized by reacting substituted benzaldehydes with semicarbazide under acidic or neutral conditions, followed by purification via recrystallization .

Basic: How stable is 1-(3-Fluorophenyl)semicarbazide under varying environmental conditions?

Stability depends on pH, light, and temperature. Studies on semicarbazide analogs show:

- Light/air exposure : Unmodified 1-arylsemicarbazides degrade rapidly (green discoloration within 5–10 minutes under light), but fluorinated derivatives like 1-(3-Fluorophenyl)semicarbazide exhibit enhanced photostability due to electron-withdrawing fluorine groups .

- Aging in aqueous solutions : Semicarbazide-functionalized surfaces (e.g., microarrays) retain reactivity for months under dry, dark storage, unlike amine-based surfaces, which degrade within weeks .

Basic: What analytical methods are recommended for detecting and quantifying 1-(3-Fluorophenyl)semicarbazide?

Advanced: What pharmacological mechanisms are associated with 1-(3-Fluorophenyl)semicarbazide derivatives?

Derivatives like 1-(4-Bromophenyl)ethylidene semicarbazides exhibit dual inhibition of monoamine oxidase (MAO-B) and cholinesterases (AChE/BuChE), with IC₅₀ values as low as 0.024 µM. Kinetic studies reveal competitive MAO-B inhibition and mixed-type ChE inhibition. Docking simulations confirm hydrogen bonding and hydrophobic interactions within enzyme active sites . Fluorinated analogs may enhance blood-brain barrier permeability, making them candidates for neurodegenerative disease research .

Advanced: How does 1-(3-Fluorophenyl)semicarbazide persist in aquatic ecosystems?

Studies on semicarbazide in shellfish show:

- Bioaccumulation factors (BAF) : 0.5–12 ng/g in crustaceans, significantly lower than lipophilic toxins.

- Pathways : Uptake via microalgae and sediment interactions, with long-term environmental persistence due to resistance to microbial degradation .

Advanced: What structural analysis techniques validate the molecular configuration of 1-(3-Fluorophenyl)semicarbazide?

- X-ray crystallography : Resolves hydrogen-bonding networks and planar geometry in semicarbazone derivatives .

- DFT calculations : Predict vibrational spectra (e.g., NH stretching at ~3360–3390 cm⁻¹) and electronic properties, aiding in structure-activity relationship (SAR) modeling .

Advanced: How do contradictory findings on semicarbazide formation impact its detection in food and environmental samples?

Conflicting pathways complicate analytical specificity:

- Azodicarbonamide decomposition : Semicarbazide forms during baking (150–200°C) via biurea intermediates .

- Natural azine intermediates : Hydrazine reacts with urea compounds under oxidative conditions (e.g., hypochlorite treatment), generating false positives in nitrofurazone monitoring .

Implication : Reliance on semicarbazide as a nitrofurazone marker is unreliable; alternative markers like 5-nitro-2-furaldehyde are recommended .

Advanced: How do structural modifications influence the bioactivity of 1-(3-Fluorophenyl)semicarbazide?

- Fluorine substitution : Enhances metabolic stability and electron density, improving binding to MAO-B’s hydrophobic pocket .

- Aryl group variations : Bulkier substituents (e.g., 4-chlorophenyl) reduce ChE inhibition but increase MAO-B selectivity .

Advanced: What are the degradation pathways of 1-(3-Fluorophenyl)semicarbazide under industrial processing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.